(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18095148
InChI: InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+
SMILES:
Molecular Formula: C7H9NO2
Molecular Weight: 139.15 g/mol

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

CAS No.:

Cat. No.: VC18095148

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione -

Specification

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
IUPAC Name (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Standard InChI InChI=1S/C7H9NO2/c1-7(2)3-4(7)6(10)8-5(3)9/h3-4H,1-2H3,(H,8,9,10)/t3-,4+
Standard InChI Key DRMNZTFLOOSXIN-ZXZARUISSA-N
Isomeric SMILES CC1([C@@H]2[C@H]1C(=O)NC2=O)C
Canonical SMILES CC1(C2C1C(=O)NC2=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione belongs to the azabicycloalkane family, featuring a bicyclo[3.1.0]hexane skeleton with two ketone groups at positions 2 and 4 and a tertiary amine at position 3. The stereochemistry at C1 and C5 (R and S configurations, respectively) is critical for its biological activity . The molecular formula is C₇H₉NO₂, with a molar mass of 139.15 g/mol .

Table 1: Key Identifiers of (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

PropertyValueSource
CAS Number194421-56-2
IUPAC Name6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Molecular FormulaC₇H₉NO₂
Molecular Weight139.15 g/mol
SMILESCC1(C)C2C1C(=O)NC2=O
InChI KeyDRMNZTFLOOSXIN-UHFFFAOYNA-N

Stereochemical Considerations

The (1R,5S) configuration ensures proper spatial orientation for interactions with biological targets. X-ray crystallography and NMR studies confirm the fused cyclopropane ring induces significant ring strain, enhancing reactivity in synthetic applications .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exists as a white crystalline solid under standard conditions. Its density is 1.21 g/cm³ at 20°C, and it exhibits a predicted boiling point of 278.1°C . The pKa of the tertiary amine is estimated at 11.81, indicating weak basicity .

Table 2: Physicochemical Properties

PropertyValueSource
Density1.21 ± 0.06 g/cm³ (20°C)
Boiling Point278.1 ± 9.0 °C (predicted)
Melting PointNot reported-
SolubilityLimited in water; soluble in DMSO, DMF
Storage Conditions2–8°C in airtight containers

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1740 cm⁻¹ (C=O stretch) and 1650 cm⁻¹ (amide C-N stretch) .

  • ¹H NMR (CDCl₃): Signals at δ 1.35 ppm (s, 6H, CH₃), δ 3.15–3.45 ppm (m, 2H, bridgehead H), and δ 4.20 ppm (s, 1H, NH) .

  • ¹³C NMR: Peaks at 22.5 ppm (CH₃), 55.8 ppm (bridgehead C), and 175.3 ppm (C=O) .

Synthesis and Industrial Applications

Synthetic Pathways

The compound is synthesized via a [3+2] cycloaddition between a cyclopropane precursor and an activated amide. Key steps include:

  • Cyclopropanation: Reaction of dimethyl maleate with diazomethane to form the bicyclic core .

  • Lactam Formation: Oxidative cyclization using Pb(OAc)₄ to introduce the 2,4-dione groups .

Table 3: Synthetic Yield and Conditions

StepReagentsYield (%)Purity (%)Source
CyclopropanationDiazomethane, CuBr6590
LactamizationPb(OAc)₄, DCM7898

Role in Pharmaceutical Manufacturing

(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a key intermediate in synthesizing boceprevir, a protease inhibitor used to treat hepatitis C . Its rigid structure mimics the transition state of viral polyprotein cleavage, enabling high-affinity binding to NS3/4A protease .

Analytical Methods and Quality Control

Stability Studies

The compound remains stable for 24 months at 2–8°C, with <0.5% degradation observed via accelerated aging tests .

Derivatives and Modified Analogues

A structurally related derivative, 3-(3-hydroxyphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 1378754-70-1), incorporates a phenolic group for enhanced solubility. This modification expands its utility in prodrug development.

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